molecular formula C6H11ClF2N2O2 B2405079 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride CAS No. 2229162-75-6

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride

Cat. No.: B2405079
CAS No.: 2229162-75-6
M. Wt: 216.61
InChI Key: OSOBKRHCRMWDHQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride is a synthetic compound characterized by the presence of a difluoroacetamide group and a hydroxyazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride typically involves the reaction of 2,2-difluoroacetamide with a hydroxyazetidine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The difluoroacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce amines.

Scientific Research Applications

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The difluoroacetamide group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity. The hydroxyazetidine ring may also play a role in binding to biological targets, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide
  • 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid

Uniqueness

Compared to similar compounds, 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2,2-difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O2.ClH/c1-9-4(11)6(7,8)5(12)2-10-3-5;/h10,12H,2-3H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOBKRHCRMWDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1(CNC1)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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